molecular formula C9H16N4O B13169244 N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13169244
M. Wt: 196.25 g/mol
InChI Key: PHBWMYJAZYIFKW-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the imidazole moiety .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C9H16N4O/c1-12(2)6-3-4-11-9(14)13-7-5-10-8-13/h5,7-8H,3-4,6H2,1-2H3,(H,11,14)

InChI Key

PHBWMYJAZYIFKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)N1C=CN=C1

Origin of Product

United States

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